N-Benzoylmeroquinene tert-Butyl Ester
Overview
Description
N-Benzoylmeroquinene tert-Butyl Ester is a chemical compound with the molecular formula C20H27NO3 and a molecular weight of 329.44 g/mol . It is known for its applications in various fields of scientific research, particularly in the synthesis of chiral building blocks and other complex organic molecules .
Preparation Methods
The synthesis of N-Benzoylmeroquinene tert-Butyl Ester typically involves the reaction of 1-benzoyl-3-vinyl-4-piperidineacetic acid with tert-butyl alcohol under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol . The product is then purified through crystallization or other separation techniques to achieve a high purity level of over 98% .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness .
Chemical Reactions Analysis
N-Benzoylmeroquinene tert-Butyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the molecule under appropriate conditions.
Common reagents and conditions used in these reactions include methanol as a solvent and specific catalysts to facilitate the reactions . The major products formed depend on the type of reaction and the specific conditions employed.
Scientific Research Applications
N-Benzoylmeroquinene tert-Butyl Ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Benzoylmeroquinene tert-Butyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems . The compound may act as an inhibitor or activator of these targets, modulating biochemical pathways and exerting its effects through these interactions . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-Benzoylmeroquinene tert-Butyl Ester can be compared with other similar compounds, such as:
- N-Benzoylmeroquinene methyl ester
- N-Benzoylmeroquinene ethyl ester
- N-Benzoylmeroquinene isopropyl ester
These compounds share similar structural features but differ in the ester group attached to the molecule . The uniqueness of this compound lies in its specific tert-butyl ester group, which can influence its reactivity, solubility, and overall chemical properties .
Properties
IUPAC Name |
tert-butyl 2-[(3R,4S)-1-benzoyl-3-ethenylpiperidin-4-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-5-15-14-21(19(23)16-9-7-6-8-10-16)12-11-17(15)13-18(22)24-20(2,3)4/h5-10,15,17H,1,11-14H2,2-4H3/t15-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFYOJAKMXFONP-RDJZCZTQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCN(CC1C=C)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H]1CCN(C[C@@H]1C=C)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473291 | |
Record name | N-Benzoylmeroquinene tert-Butyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60473291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52346-13-1 | |
Record name | 1,1-Dimethylethyl (3R,4S)-1-benzoyl-3-ethenyl-4-piperidineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52346-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzoylmeroquinene tert-Butyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60473291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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